4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride exact mass and molecular weight
4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride exact mass and molecular weight
An in-depth technical analysis of 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride requires a fundamental understanding of its physicochemical properties, structural reactivity, and its critical role as an electrophilic building block in medicinal chemistry. This whitepaper provides a comprehensive guide for researchers and drug development professionals, detailing the exact mass, molecular weight, synthetic methodologies, and downstream applications of this compound in targeted therapeutics.
Physicochemical Profiling & Core Data
Accurate mass and molecular weight determinations are foundational for mass spectrometry (MS) validation and stoichiometric calculations during synthesis. The table below summarizes the core quantitative data for 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride[1],.
| Property | Value |
| Chemical Name | 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride |
| Synonyms | 4'-acetamido-[1,1'-biphenyl]-4-sulfonyl chloride; 4-(4-acetamidophenyl)benzene-1-sulfonyl chloride |
| CAS Number | 20443-73-6 |
| Molecular Formula | C₁₄H₁₂ClNO₃S |
| Exact Mass (Monoisotopic) | 309.02264 Da |
| Molecular Weight (Average) | 309.77 g/mol |
| InChIKey | BRHSOVIYQUXSQH-UHFFFAOYSA-N |
| Physical State | Solid (Powder) |
| Melting Point | 180–182 °C |
Structural Insights and Mechanistic Reactivity
The utility of 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride in drug discovery stems from its tripartite structure:
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The Biphenyl Core: Provides significant lipophilicity and structural rigidity. In biological systems, this core acts as a hydrophobic tail that perfectly occupies the deep hydrophobic pockets of target enzymes, such as matrix metalloproteinases (MMPs) and Carbonic Anhydrases (CAs)[2].
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The Acetamido Group (-NHCOCH₃): Located at the 4'-position, this moiety serves a dual purpose. Synthetically, it protects the amine from reacting with the highly electrophilic sulfonyl chloride. Biologically, it acts as a hydrogen bond acceptor/donor, enhancing target binding affinity.
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The Sulfonyl Chloride Group (-SO₂Cl): A highly reactive electrophile. The strong electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly susceptible to nucleophilic attack by primary and secondary amines, facilitating the rapid generation of diverse sulfonamide libraries.
Synthetic Methodologies
The synthesis of 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride relies on the direct chlorosulfonation of 4-acetamidobiphenyl. The protocol below is designed as a self-validating system to ensure high yield and purity.
Protocol 1: Synthesis via Chlorosulfonation
Step 1: Preparation of the Electrophile
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Action: Cool 5.0 equivalents of neat chlorosulfonic acid (ClSO₃H) in a round-bottom flask to 0–5 °C using an ice-salt bath under an inert argon atmosphere.
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Causality: Chlorosulfonic acid acts as both the solvent and the reagent. Cooling is strictly required because the subsequent electrophilic aromatic substitution is highly exothermic.
Step 2: Substrate Addition
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Action: Slowly add 1.0 equivalent of 4-acetamidobiphenyl in small portions over 30 minutes, maintaining the internal temperature below 5 °C.
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Causality: The acetamido group is moderately electron-donating, activating the biphenyl ring. Strict thermal control prevents runaway kinetics, poly-sulfonation, and oxidative degradation of the organic core, ensuring regioselective substitution at the para position of the unsubstituted ring.
Step 3: Reaction Maturation
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Action: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
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Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the starting material spot confirms the completion of the forward reaction.
Step 4: Quenching and Isolation
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Action: Carefully pour the reaction mixture dropwise over vigorously stirred crushed ice. Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum.
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Causality: Water violently hydrolyzes excess ClSO₃H into sulfuric and hydrochloric acids. The ice absorbs the massive heat of hydration, preventing the newly formed sulfonyl chloride from thermally hydrolyzing back into a sulfonic acid.
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Self-Validating Checkpoint: The immediate precipitation of a white/off-white solid confirms successful synthesis. If the product "oils out," it indicates elevated quenching temperatures and subsequent hydrolysis.
Caption: Workflow diagram detailing the synthesis of 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride.
Downstream Application: Sulfonamide Library Generation
To utilize the exact mass of 309.02264 Da in drug discovery, the sulfonyl chloride is typically converted into a sulfonamide.
Protocol 2: Amine Coupling Workflow
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Solvation: Dissolve 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
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Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: DIPEA acts as a non-nucleophilic proton sink. It neutralizes the HCl generated during the nucleophilic attack, preventing the reactant amine from becoming protonated (and thus unreactive), driving the equilibrium to completion.
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Nucleophilic Attack: Add 1.1 equivalents of the desired primary or secondary amine. Stir at room temperature for 4 hours.
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Workup & Validation: Dilute with ethyl acetate and wash with saturated NaHCO₃.
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Self-Validating Checkpoint: Analyze the organic layer via LC-MS. The complete disappearance of the 309.02 m/z peak and the emergence of the (M+H)⁺ peak corresponding to the specific sulfonamide confirms successful coupling.
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Applications in Drug Discovery: Target Inhibition
Derivatives of 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride are heavily utilized in the development of Carbonic Anhydrase (CA) inhibitors [2],[3].
In the microenvironment of solid tumors, hypoxia triggers the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn overexpresses the transmembrane isoform Carbonic Anhydrase IX (CA IX)[3]. CA IX regulates intracellular pH, allowing tumor cells to survive in highly acidic environments.
Biphenyl sulfonamides synthesized from this specific sulfonyl chloride are highly potent CA IX inhibitors. The primary sulfonamide anion coordinates directly with the active-site Zinc (Zn²⁺) ion, while the extended biphenyl core interacts with the hydrophobic half of the enzyme's active site cleft, providing sub-nanomolar isoform selectivity[2].
Caption: Mechanism of Carbonic Anhydrase IX inhibition by biphenyl sulfonamide derivatives in tumors.
Analytical Characterization
To verify the structural integrity of 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride before proceeding to downstream synthesis, the following analytical benchmarks should be met:
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High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis in negative or positive ion mode (often observing the sulfonic acid artifact if hydrolysis occurs during ionization) must align with the exact monoisotopic mass of 309.02264 Da[1].
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¹H NMR (DMSO-d₆ or CDCl₃): Key diagnostic peaks include a sharp singlet at ~2.1 ppm corresponding to the three protons of the acetyl methyl group (-COCH₃), a broad singlet around 10.1 ppm for the amide proton (-NH-), and two distinct sets of AB spin systems in the aromatic region (7.5–8.0 ppm) representing the para-substituted biphenyl rings.
References
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PubChemLite - 4-(4-acetamidophenyl)benzene-1-sulfonyl chloride (C14H12ClNO3S). Université du Luxembourg. Available at:[Link]
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Discovery of New 1,1′-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. National Institutes of Health (PMC). Available at:[Link]
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Continued exploration of 1,2,4-oxadiazole periphery for carbonic anhydrase-targeting primary arene sulfonamides. University of Pisa Repository. Available at:[Link]
